3-Chloroquinoxaline-2-carboxylic acid
Overview
Description
3-Chloroquinoxaline-2-carboxylic acid is a chemical compound with the empirical formula C9H5ClN2O2 and a molecular weight of 208.60 . It is used for research and development purposes .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)c1nc2ccccc2nc1Cl
. The InChI code is 1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14)
. These codes provide a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.Scientific Research Applications
Serotonin Receptor Antagonism
A study by Mahesh, Perumal, & Pandi (2004) focuses on the synthesis of 3-chloroquinoxaline-2-carboxamides. These compounds were designed and prepared for evaluating their serotonin(3) (5-HT3) receptor antagonistic activities. This research contributes to understanding the potential therapeutic applications of these compounds in conditions influenced by serotonin receptors.
Analytical Chemistry
Another application is found in the field of analytical chemistry. A method for the determination of 3-methylquinoxaline-2-carboxylic acid residues in pork was developed using high-performance liquid chromatography-tandem mass spectrometry. This study by Wei et al. (2019) contributes to food safety and quality control by enabling the detection of specific residues in food products.
Polarographic Analysis and Metal Detection
Research by Dutt & Sanyal (1972) examined the polarographic behavior of quinoxaline-2-carboxylic acid and its derivatives, including 3-chloroquinoxaline-2-carboxylic acid. They also explored its application in the amperometric determination of metals like copper, zinc, cobalt, and nickel. This study contributes to electroanalytical chemistry, particularly in the context of metal ion detection.
Antidepressant Discovery
In the field of pharmacology, Mahesh et al. (2011) conducted research on novel series of 3-ethoxyquinoxalin-2-carboxamides, designed using the pharmacophoric requirements of 5-HT3 receptor antagonists. This research is significant for the development of new antidepressant drugs.
Heterocyclic Compound Synthesis
The synthesis of novel quinoxalines, including this compound derivatives, has been explored for their antimicrobial activities. Studies like those by Soliman & Amer (2012) contribute to the development of new antimicrobial agents.
Safety and Hazards
The safety data sheet for 3-Chloroquinoxaline-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Properties
IUPAC Name |
3-chloroquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFXNFDLKGPZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553824 | |
Record name | 3-Chloroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20254-76-6 | |
Record name | 3-Chloroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloroquinoxaline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a chlorine atom at the 3rd position affect the metal-ligand stability of quinoxaline-2-carboxylic acid derivatives?
A1: Research indicates that the presence of a chlorine atom at the 3rd position of quinoxaline-2-carboxylic acid reduces its metal-ligand stability compared to the unsubstituted parent compound. A study [] investigating the formation constants of Fe(II) complexes with various quinoxaline-2-carboxylic acid derivatives found that 3-Chloroquinoxaline-2-carboxylic acid exhibited lower stability constants compared to 3-Hydroxyquinoxaline-2-carboxylic acid and the unsubstituted quinoxaline-2-carboxylic acid. This suggests that the electron-withdrawing nature of the chlorine atom might decrease the electron density at the binding site, thereby weakening the interaction with Fe(II) ions.
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